molecular formula C19H21N5O2 B499634 N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B499634
M. Wt: 351.4g/mol
InChI Key: XSEYLIJLOPEIIA-UHFFFAOYSA-N
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Description

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with a unique structure that combines a benzyl ether, methoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl ether.

    Introduction of the Tetrazole Ring: The benzyl ether is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring.

    Allylation: The final step involves the allylation of the tetrazole derivative using allyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The benzyl ether and allyl groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl ethers or allyl derivatives.

Scientific Research Applications

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzyl ether and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Phenylmethanamine: Another compound with a similar benzyl structure but lacking the tetrazole ring.

Uniqueness

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to simpler benzyl derivatives. The combination of benzyl ether, methoxy group, and allyl group further enhances its versatility in various applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4g/mol

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C19H21N5O2/c1-3-11-24-19(21-22-23-24)20-13-16-9-10-17(18(12-16)25-2)26-14-15-7-5-4-6-8-15/h3-10,12H,1,11,13-14H2,2H3,(H,20,21,23)

InChI Key

XSEYLIJLOPEIIA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OCC3=CC=CC=C3

Origin of Product

United States

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